molecular formula C11H16ClN B13612945 Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Cat. No.: B13612945
M. Wt: 197.70 g/mol
InChI Key: MSVYTJHHLBTECJ-UHFFFAOYSA-N
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Description

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl group attached to a butenyl chain, which is further connected to a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride typically involves the reaction of 3-phenylbut-3-en-2-one with methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2′-Methylbiphenyl-3-yl)amine hydrochloride
  • (but-3-en-2-yl)(methyl)amine hydrochloride

Uniqueness

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenylbutenyl chain and methylamine group make it a versatile compound in various chemical and biological contexts.

Biological Activity

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound, also known as 2-Methyl-3-phenylbut-2-en-1-amine, exhibits various pharmacological properties that are being studied in the context of medicinal chemistry.

  • Chemical Formula : C11H15N·HCl
  • Molecular Weight : 201.71 g/mol
  • CAS Number : 53703439

This compound features a phenyl group attached to a butene chain, which contributes to its unique biological activity.

Pharmacological Effects

  • Acetylcholinesterase Inhibition :
    • This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibitors of AChE are of significant interest for their potential use in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that compounds with similar structures often show varying degrees of AChE inhibition, suggesting that this compound may possess similar properties, though specific IC50 values need further exploration .
  • Anti-inflammatory and Analgesic Activities :
    • The compound has shown promise in preclinical studies for anti-inflammatory effects, potentially useful in conditions characterized by chronic inflammation. Its structural analogs have been noted for their efficacy in reducing inflammation in animal models .
  • Antimicrobial Properties :
    • Preliminary studies indicate that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the phenyl group is believed to enhance its lipophilicity, contributing to its antimicrobial effectiveness .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the pharmacological properties of this compound.

Structural FeatureActivity Impact
Phenyl GroupEnhances lipophilicity and potentially increases antimicrobial activity
Alkene ConfigurationMay influence binding affinity to AChE and other targets

Research into SAR has shown that modifications on the phenyl ring can significantly alter the compound's biological activity, which is a common theme in medicinal chemistry .

Study 1: AChE Inhibition

A study evaluated various substituted amines for their AChE inhibitory activity, revealing that certain structural modifications led to enhanced potency. While specific data on this compound was not highlighted, its structural similarities with potent inhibitors suggest it may also have significant AChE inhibitory effects .

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, compounds similar to this compound demonstrated reduced edema and pain response, indicating potential therapeutic applications in inflammatory diseases .

Study 3: Antimicrobial Testing

Research conducted on a series of amine derivatives showed promising results against bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions this compound as a candidate for further antimicrobial development .

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-methyl-3-phenylbut-3-en-2-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-8,10,12H,1H2,2-3H3;1H

InChI Key

MSVYTJHHLBTECJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C1=CC=CC=C1)NC.Cl

Origin of Product

United States

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